Cas no 126867-53-6 (1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine)
![1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine structure](https://www.kuujia.com/scimg/cas/126867-53-6x500.png)
1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- 1-ethyl-4,6-bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidine
- 126867-53-6
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- Inchi: InChI=1S/C9H12N4S2/c1-4-13-7-6(5-10-13)8(14-2)12-9(11-7)15-3/h5H,4H2,1-3H3
- InChI Key: QXPUHDGSZTWGLA-UHFFFAOYSA-N
- SMILES: CCN1C2=C(C=N1)C(=NC(=N2)SC)SC
Computed Properties
- Exact Mass: 240.05033875g/mol
- Monoisotopic Mass: 240.05033875g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94.2Ų
- XLogP3: 2.2
1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM151724-1g |
1-ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine |
126867-53-6 | 95% | 1g |
$574 | 2021-08-05 | |
Chemenu | CM151724-1g |
1-ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine |
126867-53-6 | 95% | 1g |
$574 | 2024-08-02 |
1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Related Literature
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
Additional information on 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Research Brief on 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 126867-53-6)
1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 126867-53-6) is a pyrazolopyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a kinase inhibitor, particularly in the context of cancer research. This research brief synthesizes the latest findings on this compound, highlighting its mechanism of action, pharmacological properties, and potential clinical applications.
The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is a privileged scaffold in drug discovery. The ethyl and methylthio substituents at positions 1, 4, and 6 contribute to its unique binding affinity and selectivity for specific kinase targets. Recent in vitro studies have demonstrated that 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine exhibits potent inhibitory activity against a range of kinases, including those implicated in oncogenic signaling pathways such as PI3K/AKT and MAPK/ERK.
One of the most promising aspects of this compound is its ability to modulate cellular proliferation and apoptosis. In a 2023 study published in the Journal of Medicinal Chemistry, researchers reported that 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine induced significant apoptosis in cancer cell lines, including those resistant to conventional chemotherapy. The study utilized molecular docking and kinetic assays to elucidate the compound's binding mode, revealing high affinity for the ATP-binding pocket of target kinases.
Pharmacokinetic studies have also shed light on the compound's bioavailability and metabolic stability. A recent preclinical investigation highlighted its favorable oral absorption and moderate half-life, making it a viable candidate for further development. However, challenges such as off-target effects and potential toxicity in normal cells remain areas of active research. Efforts are underway to optimize the compound's selectivity and reduce adverse effects through structural modifications.
In addition to its anticancer potential, 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has been explored for its anti-inflammatory and immunomodulatory properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy in suppressing pro-inflammatory cytokines, suggesting potential applications in autoimmune diseases. These findings underscore the compound's versatility and warrant further investigation into its therapeutic scope.
In conclusion, 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine represents a promising scaffold for the development of novel kinase inhibitors with broad therapeutic potential. Ongoing research aims to address its limitations and translate preclinical findings into clinical applications. Future studies should focus on combinatorial therapies and biomarker identification to maximize its efficacy and minimize side effects.
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